4-(3,4-Dichlorophenoxy)aniline
Overview
Description
4-(3,4-Dichlorophenoxy)aniline is an organic compound with the molecular weight of 254.1112. It is also known as 4-Amino-3’,4’-dichlorodiphenyl ether12.
Synthesis Analysis
The synthesis of 4-(3,4-Dichlorophenoxy)aniline involves the coupling of 4-(3,4-dichlorophenoxy) aniline with N-(4-(3,4-dichlorophenoxy)phenyl)-4-alkoxybenzamide3. The process uses (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexa fluorophosphate, hexa fluorophosphate azabenzotriazole tetramethyl uronium (HATU), and N,N-diisopropylethylamine3.
Molecular Structure Analysis
The molecular structure of 4-(3,4-Dichlorophenoxy)aniline is represented by the InChI code: 1S/C12H9Cl2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H212. This indicates that the compound consists of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom12.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-(3,4-Dichlorophenoxy)aniline.Physical And Chemical Properties Analysis
4-(3,4-Dichlorophenoxy)aniline is a solid at room temperature12. It has a boiling point of 68.7-70.3°C12. The compound should be stored in a dark place, under an inert atmosphere, at room temperature2.Scientific Research Applications
Electrochemical Applications
- Synthesis of Novel Polymers : A study by Shahhosseini et al. (2016) discusses the electrochemical synthesis of a novel polymer that integrates a similar compound, showcasing its potential use in dye-sensitized solar cells with higher energy conversion efficiency compared to traditional materials (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Material Science and Nanotechnology
Electrochromic Materials : Li et al. (2017) synthesized novel electrochromic materials using a compound similar to 4-(3,4-Dichlorophenoxy)aniline, indicating its potential in developing materials with high optical contrasts and fast switching speeds for applications in the near-infrared region (Li, Liu, Ju, Zhang, & Zhao, 2017).
Impedimetric Immunosenor Development : Fusco et al. (2017) described the development of an immunosensor using a polymer derived from aniline for detecting herbicides, demonstrating the potential of such compounds in environmental monitoring and analysis (Fusco, Gallo, Tortolini, Bollella, Ietto, De Mico, D'Annibale, Antiochia, Favero, & Mazzei, 2017).
Organic Chemistry and Synthesis
- Synthesis of Fluorescent Polyurethane : Buruianǎ et al. (2005) explored the synthesis of polyurethane cationomers with structures similar to 4-(3,4-Dichlorophenoxy)aniline, highlighting their application in creating fluorescent polymeric films (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Environmental Science
- Study on Nephrotoxicity : Although not directly related to 4-(3,4-Dichlorophenoxy)aniline, Rankin et al. (1986) conducted a study on the nephrotoxic potential of its monochlorophenyl derivatives, which might be relevant in understanding the environmental and health impacts of similar compounds (Rankin, Yang, Cressey-Veneziano, Casto, Wang, & Brown, 1986).
Safety And Hazards
Future Directions
There is limited information available on the future directions of 4-(3,4-Dichlorophenoxy)aniline. However, it is available for purchase for research purposes7.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.
properties
IUPAC Name |
4-(3,4-dichlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDZZRNYSNPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504142 | |
Record name | 4-(3,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenoxy)aniline | |
CAS RN |
67651-53-0 | |
Record name | 4-(3,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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